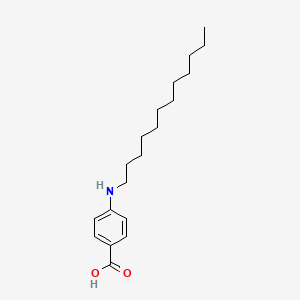![molecular formula C15H17N3O2 B14628199 N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea CAS No. 57190-88-2](/img/structure/B14628199.png)
N,N-Dimethyl-N'-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is a chemical compound known for its unique structure and properties It consists of a urea backbone with a 4-[(6-methylpyridin-2-yl)oxy]phenyl group attached to one nitrogen atom and two methyl groups attached to the other nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea typically involves the reaction of 4-[(6-methylpyridin-2-yl)oxy]aniline with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the reaction under optimized conditions, and the purification of the final product using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid or halogens in the presence of a catalyst can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)methoxy]phenyl}urea
- N,N-Dimethyl-4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Uniqueness
N,N-Dimethyl-N’-{4-[(6-methylpyridin-2-yl)oxy]phenyl}urea is unique due to its specific structural features, such as the presence of the 6-methylpyridin-2-yl group and the urea backbone
特性
CAS番号 |
57190-88-2 |
|---|---|
分子式 |
C15H17N3O2 |
分子量 |
271.31 g/mol |
IUPAC名 |
1,1-dimethyl-3-[4-(6-methylpyridin-2-yl)oxyphenyl]urea |
InChI |
InChI=1S/C15H17N3O2/c1-11-5-4-6-14(16-11)20-13-9-7-12(8-10-13)17-15(19)18(2)3/h4-10H,1-3H3,(H,17,19) |
InChIキー |
UDHLQZJLDIMYQQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)OC2=CC=C(C=C2)NC(=O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitro-1,3-thiazole](/img/structure/B14628122.png)
![1H-Benz[f]indazole, 3-phenyl-](/img/structure/B14628129.png)
![3-Pyridinesulfonamide, 2-[(3,5-dichlorophenyl)amino]-](/img/structure/B14628137.png)
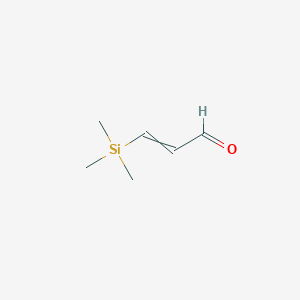
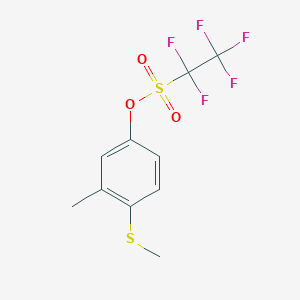

![11-methoxy-6,8,18-trioxapentacyclo[10.6.0.02,9.03,7.013,17]octadeca-1,4,9,11,13(17)-pentaen-16-one](/img/structure/B14628161.png)
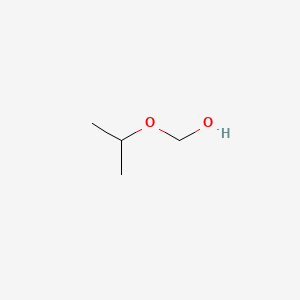
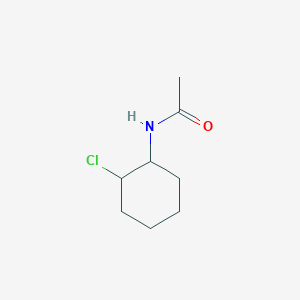
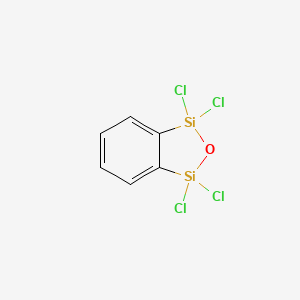
![Trimethyl[(2-methyl-1-phenylcyclopropyl)oxy]silane](/img/structure/B14628188.png)

![2-[(E)-tert-Butyldiazenyl]heptan-2-ol](/img/structure/B14628198.png)
